An In-depth Technical Guide to the Physicochemical Properties of 2-Hydrazinyl-4-methylpyrimidine
An In-depth Technical Guide to the Physicochemical Properties of 2-Hydrazinyl-4-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydrazinyl-4-methylpyrimidine is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Its pyrimidine core is a key structural motif in numerous biologically active molecules, including nucleobases, vitamins, and a wide array of synthetic drugs. The incorporation of a hydrazinyl group at the 2-position and a methyl group at the 4-position imparts specific electronic and steric properties that can influence its chemical reactivity, binding affinity to biological targets, and overall pharmacokinetic profile. Pyrimidine derivatives are known to possess a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] This guide provides a comprehensive overview of the core physicochemical properties of 2-Hydrazinyl-4-methylpyrimidine, offering a foundational understanding for its application in research and drug discovery.
Chemical Structure and Identification
The molecular structure of 2-Hydrazinyl-4-methylpyrimidine consists of a pyrimidine ring substituted with a hydrazinyl (-NHNH2) group at the C2 position and a methyl (-CH3) group at the C4 position.
Key Identifiers
| Identifier | Value | Source |
| IUPAC Name | (4-methylpyrimidin-2-yl)hydrazine | - |
| Molecular Formula | C₅H₈N₄ | - |
| CAS Number | 1332529-53-9 (hydrochloride salt) | [2] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its successful application in drug development, influencing everything from its synthesis and formulation to its absorption, distribution, metabolism, and excretion (ADME) profile.
Molecular Weight
The molecular weight of 2-Hydrazinyl-4-methylpyrimidine is a fundamental property calculated from its molecular formula.
| Property | Value |
| Molecular Weight | 124.14 g/mol |
| Monoisotopic Mass | 124.0749 Da |
Note: These values are calculated based on the atomic weights of the constituent elements.
Melting and Boiling Points
Solubility
The solubility of a compound in various solvents is a critical parameter for its handling, formulation, and biological activity. While specific experimental solubility data for 2-Hydrazinyl-4-methylpyrimidine is scarce, general solubility characteristics can be inferred from its structure. The presence of the polar hydrazinyl and pyrimidine nitrogen atoms suggests potential solubility in polar protic solvents like water and alcohols, particularly under acidic conditions where the basic nitrogen atoms can be protonated. Its solubility in organic solvents would need to be determined experimentally.
pKa (Acid-Base Dissociation Constant)
The pKa values of a molecule are crucial for predicting its ionization state at different pH values, which in turn affects its solubility, membrane permeability, and binding to biological targets. 2-Hydrazinyl-4-methylpyrimidine possesses several basic nitrogen atoms within the pyrimidine ring and the hydrazinyl group, which can be protonated. The exact pKa values require experimental determination.
Spectral Data and Characterization
Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. While a dedicated, published spectrum for 2-Hydrazinyl-4-methylpyrimidine is not widely available, the expected spectral features can be predicted based on its structure and data from analogous compounds.[3]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the methyl protons, the aromatic proton on the pyrimidine ring, and the protons of the hydrazinyl group. The chemical shifts would be influenced by the electronic environment of each proton.
Predicted ¹H NMR Chemical Shifts:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| CH₃ | ~2.3-2.5 | Singlet |
| Pyrimidine CH | ~6.5-8.5 (two distinct signals) | Doublets |
| NH₂ | Variable (broad singlet) | Singlet |
| NH | Variable (broad singlet) | Singlet |
Note: Predicted shifts are based on general values for similar chemical environments and can vary based on solvent and other experimental conditions.[4]
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum would provide information on the carbon skeleton of the molecule.
Predicted ¹³C NMR Chemical Shifts:
| Carbon | Predicted Chemical Shift (ppm) |
| CH₃ | ~20-25 |
| Pyrimidine C4 | ~160-170 |
| Pyrimidine C5 | ~110-120 |
| Pyrimidine C6 | ~150-160 |
| Pyrimidine C2 | ~160-170 |
Note: These are estimated chemical shifts based on typical values for substituted pyrimidines.[5][6]
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch (Hydrazinyl) | 3200-3400 |
| C-H Stretch (Aromatic/Methyl) | 2900-3100 |
| C=N, C=C Stretch (Pyrimidine ring) | 1500-1650 |
Note: These are general ranges for the indicated functional groups.[7][8]
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The fragmentation of pyrimidine derivatives is influenced by the substitution pattern.[9]
Expected Mass Spectrometry Data:
| Parameter | Value |
| Molecular Ion (M⁺) | m/z 124 |
| Key Fragmentation Peaks | Loss of N₂, NH₂, and fragmentation of the pyrimidine ring. |
Synthesis and Reactivity
General Synthesis Approach
2-Hydrazinyl-4-methylpyrimidine can be synthesized through the hydrazinolysis of a suitable precursor, such as 2-chloro-4-methylpyrimidine. This nucleophilic aromatic substitution reaction is a common method for introducing a hydrazinyl group onto a pyrimidine ring.[10]
Illustrative Synthesis Workflow
Caption: General workflow for the synthesis of 2-Hydrazinyl-4-methylpyrimidine.
Chemical Reactivity
The hydrazinyl group is a versatile functional handle for further chemical modifications. It can undergo condensation reactions with aldehydes and ketones to form hydrazones, and can be acylated or sulfonylated. The pyrimidine ring itself can participate in various chemical transformations, although its reactivity is influenced by the electron-donating nature of the hydrazinyl and methyl substituents.
Experimental Protocols
The following are generalized, standard protocols for the determination of key physicochemical properties. These should be adapted and optimized for 2-Hydrazinyl-4-methylpyrimidine.
Melting Point Determination (Capillary Method)
-
Sample Preparation: Finely powder a small amount of the dry sample.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a melting point apparatus.
-
Heating: Heat the sample at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min as the expected melting point is approached.
-
Observation: Record the temperature range from the appearance of the first liquid droplet to the complete melting of the sample.
Melting Point Determination Workflow
Caption: Workflow for melting point determination.
Solubility Determination (Shake-Flask Method)
-
Sample Preparation: Add an excess amount of the compound to a known volume of the desired solvent in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle, or centrifuge the sample to separate the solid and liquid phases.
-
Quantification: Withdraw a known volume of the saturated solution, dilute it appropriately, and determine the concentration of the compound using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
pKa Determination (Potentiometric Titration)
-
Solution Preparation: Prepare a solution of the compound with a known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), recording the pH after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer regions in the titration curve.
Applications in Drug Development
The 2-hydrazinylpyrimidine scaffold is a valuable building block in the design of novel therapeutic agents. The hydrazinyl group can act as a key pharmacophoric feature, participating in hydrogen bonding interactions with biological targets. Additionally, it serves as a synthetic handle for the creation of compound libraries for high-throughput screening. Derivatives of hydrazinylpyrimidines have been investigated for various therapeutic applications, including their potential as kinase inhibitors and anticancer agents.[1]
Conclusion
2-Hydrazinyl-4-methylpyrimidine is a heterocyclic compound with significant potential in medicinal chemistry. This guide has provided a comprehensive overview of its fundamental physicochemical properties, including its structure, molecular weight, and predicted spectral characteristics. While experimental data for some properties are limited, the provided information, along with standardized experimental protocols, serves as a valuable resource for researchers and scientists working with this compound. A thorough experimental characterization of its physicochemical profile is a critical next step for its successful application in the development of novel therapeutics.
References
-
Synthesis, characterization and reactions of 4-hydrazino-2-methylpyrimidino[4',5':4,5]thiazolo[3,2-a]benzimidazole. ResearchGate.
-
4-Hydrazino-1-methylpyrazolo[3,4-d]pyrimidine. National Center for Biotechnology Information.
-
2-Hydrazino-4-(trifluoromethyl)pyrimidine 99%. Sigma-Aldrich.
-
Chemical properties and structure of 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine. Benchchem.
-
2-Hydrazinylpyrimidine. PubChem.
-
Synthesis, Characterization and Reactions of 4‐Hydrazino‐2‐methylpyrimidino[4′5′:4,5]thiazolo[3,2‐a]benzimidazole. Journal of the Chinese Chemical Society.
-
2-hydrazino-4-(2-thienyl)pyrimidine. CymitQuimica.
-
2-Hydrazinyl-4,6-dimethylpyrimidine. PubChem.
-
2-Hydrazinyl-4-methylpyrimidine hydrochloride. BLD Pharm.
-
Exploring 2,4-Disubstituted Pyrimidines as Antioxidant Agents: Synthesis, Drug-Like Properties, and Molecular Docking Studies With 1hrc and 7t9l. PubMed.
-
Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate.
-
2-Hydrazinopyridine(4930-98-7) 1H NMR spectrum. ChemicalBook.
-
Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. ScienceDirect.
-
1H NMR Chemical Shift. Oregon State University.
-
Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
-
13C NMR Chemical Shift. Oregon State University.
-
Synthesis of a 2-Hydrazinyl-1,6-dihydropyrimidine Derivative. ResearchGate.
-
2-(4-methylpyridin-2-yl)-1H-benzimidazole derivatives. Part II, 1H nmr characterization. ResearchGate.
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry.
-
Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. PubMed Central.
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.
-
The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Wisconsin-Madison.
-
Pyrimidine(289-95-2) 13C NMR spectrum. ChemicalBook.
-
The mass spectra of 1,2,4‐triazines and related compounds. Sci-Hub.
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
-
How to Interpret an IR Spectrum and Identify the RIGHT Functional Group. YouTube.
-
Table 4 . 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH... ResearchGate.
-
Infrared Spectroscopy. Michigan State University.
-
A guide to 13c nmr chemical shift values. Compound Interest.
-
2-Hydroxy-4-methylpyrimidine hydrochloride. ChemicalBook.
Sources
- 1. Exploring 2,4-Disubstituted Pyrimidines as Antioxidant Agents: Synthesis, Drug-Like Properties, and Molecular Docking Studies With 1hrc and 7t9l - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Methylpyrimidine(3438-46-8) 1H NMR spectrum [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. compoundchem.com [compoundchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Sci-Hub. Synthesis, Characterization and Reactions of 4‐Hydrazino‐2‐methylpyrimidino[4′5′:4,5]thiazolo[3,2‐a]benzimidazole / Journal of the Chinese Chemical Society, 2000 [sci-hub.box]
